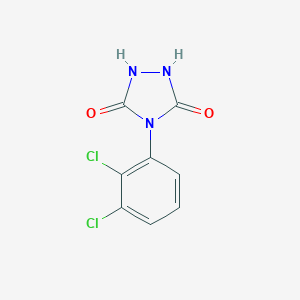
1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone is a novel compound with potential applications in scientific research. It belongs to the class of sulfonamides and is known for its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It can be used as a lead compound for the development of new drugs targeting specific biological pathways. It can also be used to study the interactions between proteins and small molecules, as well as their effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins involved in cellular processes such as DNA replication, cell division, and apoptosis. It may also modulate the activity of certain receptors and ion channels, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of certain enzymes and proteins. It may also have neuroprotective effects and modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone in lab experiments is its unique chemical structure and properties. It has a high degree of selectivity and potency, making it an ideal lead compound for drug development. However, its limitations include its low solubility in water and its potential toxicity in high doses.
Direcciones Futuras
There are many potential future directions for research on 1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone. These include further studies on its mechanism of action, its potential as a drug candidate for various diseases, and its applications in other scientific research fields such as neuroscience and immunology. Additionally, research on the synthesis of analogs and derivatives of this compound may lead to the development of new and improved compounds with enhanced properties and potential therapeutic applications.
Conclusion
In conclusion, this compound is a novel compound with potential applications in various scientific research fields. Its unique chemical structure and properties make it an ideal lead compound for drug development, and its potential as a therapeutic agent for various diseases warrants further investigation.
Métodos De Síntesis
The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone involves the reaction of 2-(4-methylquinolin-2-ylsulfanyl)acetic acid with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base. The reaction results in the formation of the desired compound, which can be purified using standard techniques.
Propiedades
Fórmula molecular |
C19H15NO3S |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C19H15NO3S/c1-12-8-19(20-15-5-3-2-4-14(12)15)24-10-16(21)13-6-7-17-18(9-13)23-11-22-17/h2-9H,10-11H2,1H3 |
Clave InChI |
WLQLQOARHVMJPU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC4=C(C=C3)OCO4 |
SMILES canónico |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-[(2,5-Dichlorophenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B258460.png)

![3-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B258462.png)
![methyl 2-(benzoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B258464.png)
![N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258465.png)



![2-(4-methylphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258478.png)
![N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B258480.png)

![N-(2-furylmethyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258483.png)

![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B258487.png)